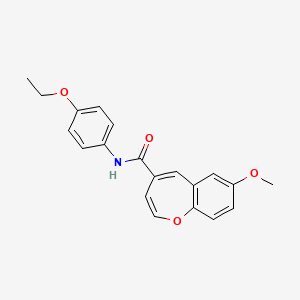

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-24-17-6-4-16(5-7-17)21-20(22)14-10-11-25-19-9-8-18(23-2)13-15(19)12-14/h4-13H,3H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSFZFQJRZKCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenyl ether derivative.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through an etherification reaction, often using ethyl iodide and a base.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as ceric ammonium nitrate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxepine ring or the ethoxyphenyl group are replaced with other substituents.

Common Reagents and Conditions

Oxidation: Ceric ammonium nitrate in an appropriate solvent.

Reduction: Sodium borohydride in a suitable solvent like ethanol.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced benzoxepine derivatives.

Substitution: Substituted benzoxepine or ethoxyphenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Lead Compound Development : This compound has shown promise as a lead compound in the development of new pharmaceuticals, particularly for anti-inflammatory, analgesic, and anticancer therapies .

- Target Interaction Studies : It can be utilized to study interactions with various biological targets, such as enzymes and receptors, potentially leading to the discovery of new therapeutic agents .

2. Biological Studies

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 1.2 to 5.3 µM for similar compounds against breast cancer cell lines .

- Anti-inflammatory Effects : The compound may inhibit specific inflammatory mediators, demonstrating potential as an anti-inflammatory agent .

3. Chemical Biology

- Probing Cellular Processes : It can serve as a probe to investigate cellular processes and biochemical pathways involved in disease progression .

4. Industrial Applications

- Synthesis of Advanced Materials : The compound may be used as an intermediate in the production of other valuable chemicals or advanced materials .

Anticancer Activity Study

A notable study evaluated the cytotoxic effects of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide on human cancer cell lines. The results indicated significant antiproliferative activity, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 3.5 | Significant |

| HeLa | 2.8 | High |

| A549 | 4.0 | Moderate |

Anti-inflammatory Mechanisms

In another investigation, the compound was shown to inhibit pro-inflammatory cytokines in vitro, highlighting its potential role in treating inflammatory diseases.

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 50 |

| IL-1beta | 40 |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzoxepine scaffold is a versatile template for drug discovery. Below is a comparative analysis of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide and its closest structural analog, N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide (Compound ID: D443-0698), as described in .

| Property | This compound | N-(4-butylphenyl)-7-chloro-9-methoxy-1-benzoxepine-4-carboxamide |

|---|---|---|

| Substituent at Position 7 | Methoxy (-OCH₃) | Chloro (-Cl) |

| Substituent at Position 9 | None | Methoxy (-OCH₃) |

| Aryl Group | 4-ethoxyphenyl | 4-butylphenyl |

| Molecular Weight | ~353.4 g/mol (estimated) | ~413.9 g/mol (reported) |

| Polarity | Higher (due to ethoxy and methoxy groups) | Lower (butyl and chloro groups increase lipophilicity) |

| Hypothesized Bioactivity | Potential kinase inhibition (based on benzoxepine analogs) | Reported anticancer activity in preliminary screens |

Key Differences and Implications

The 4-ethoxyphenyl group introduces an ether linkage, which could improve solubility relative to the 4-butylphenyl group in D443-0698, a feature critical for oral bioavailability .

Biological Activity :

- Compound D443-0698 demonstrated moderate cytotoxicity in cancer cell lines, attributed to its chloro substituent’s electron-withdrawing effects, which may stabilize interactions with hydrophobic enzyme pockets. In contrast, the target compound’s methoxy group might favor interactions with polar residues, suggesting divergent therapeutic pathways .

Synthetic Accessibility :

- The ethoxy and methoxy groups in the target compound may simplify synthesis compared to the chloro and dual methoxy groups in D443-0698, which require stringent reaction conditions to avoid side products.

Limitations and Discrepancies in Available Data

- Nomenclature Conflicts: lists "Acetamide, N-(4-ethoxyphenyl)-" under the alias "Phenanthrene" (CAS 85-01-8), which is chemically inconsistent.

- Lack of Direct Studies: No peer-reviewed studies specifically addressing this compound were identified. Conclusions are extrapolated from structural analogs, necessitating validation through targeted research.

Biological Activity

N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic compound belonging to the benzoxepine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes findings from various studies, providing insights into its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 285.34 g/mol. Its structure features a benzoxepine core, an ethoxy group at the para position of the phenyl ring, and a methoxy group at the 7-position, contributing to its unique pharmacological profile.

| Component | Description |

|---|---|

| Core Structure | Benzoxepine |

| Substituents | Ethoxy (para position), Methoxy (7-position) |

| Functional Group | Carboxamide at the 4-position |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound modulates various signaling pathways by binding to these targets, which leads to diverse biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors that regulate cellular processes related to growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : Exhibited IC50 values ranging from 2.5 to 5.0 μM, indicating selective cytotoxicity compared to normal cells .

A comparative analysis of similar compounds reveals that derivatives with methoxy substitutions often show enhanced antiproliferative effects:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(4-Ethoxyphenyl)-7-methoxy... | MCF-7 | 2.5 - 5.0 |

| N-cyclopentyl-7-methoxy... | MCF-7 | 3.1 |

| Hydroxy-substituted benzimidazole... | MCF-7 | 1.2 - 3.1 |

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways .

Structure-Activity Relationship (SAR)

The presence of specific substituents on the benzoxepine core significantly influences the biological activity of this compound. Methoxy groups have been shown to enhance lipophilicity and receptor binding affinity, which correlates with increased anticancer activity .

Case Studies and Research Findings

Several studies have investigated the biological properties of this compound:

- Cytotoxicity Study :

- Mechanistic Study :

- Comparative Study :

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(4-ethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide?

- The synthesis typically involves multi-step reactions, including coupling of substituted benzoxepine and ethoxyphenyl groups. Critical parameters include solvent choice (e.g., toluene or dichloromethane for reflux conditions), reaction temperature, and purification methods such as recrystallization or column chromatography . Analytical techniques like NMR and IR spectroscopy are essential for structural confirmation, with emphasis on resolving peaks for methoxy and ethoxy substituents .

Q. How can researchers validate the molecular structure of this compound?

- X-ray crystallography using programs like SHELXL is recommended for unambiguous structural determination, particularly to resolve stereochemistry and confirm the benzoxepine ring conformation . For routine validation, H and C NMR should focus on characteristic signals: methoxy protons (~3.8 ppm), ethoxyphenyl aromatic protons (~6.8–7.4 ppm), and carbonyl carbons (~165–170 ppm) .

Q. What preliminary assays are suitable for assessing its biological activity?

- Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer potential. Parallel testing for anti-inflammatory activity via COX-2 inhibition assays is advisable, given structural similarities to bioactive benzoxepine derivatives . Dose-response curves and IC calculations should be prioritized for quantitative analysis .

Advanced Research Questions

Q. How can computational methods enhance understanding of its structure-activity relationship (SAR)?

- Molecular docking (e.g., AutoDock Vina) against targets like DNA topoisomerase II or COX-2 can predict binding modes. Pair with DFT calculations (Gaussian 09) to analyze electronic properties of the methoxy and ethoxyphenyl groups, which influence charge distribution and binding affinity . Validate predictions with mutagenesis studies or competitive binding assays .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Re-evaluate experimental conditions: solvent purity (HPLC-grade DMSO), cell line viability, and assay protocols (e.g., incubation time). Cross-validate using orthogonal methods (e.g., fluorescence-based ATP assays vs. colorimetric MTT) . Meta-analysis of structural analogs (e.g., quinoline or chromene derivatives) may identify trends in substituent effects .

Q. How can crystallographic data improve formulation stability studies?

- Analyze crystal packing via Mercury software to identify hydrogen bonds and π-π interactions affecting solubility. For amorphous dispersions, use DSC and PXRD to correlate stability with intermolecular forces observed in the crystal lattice .

Q. What advanced spectroscopic techniques characterize its reactive intermediates?

- Time-resolved FTIR or Raman spectroscopy can monitor transient species during photodegradation or hydrolysis. For redox reactions, in situ EPR coupled with spin-trapping agents (e.g., DMPO) identifies radical intermediates .

Methodological Considerations

- Synthesis Optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) .

- Data Reproducibility : Adopt standardized protocols for biological assays (e.g., NIH/NCATS guidelines) and report detailed spectral data (e.g., NMR integration ratios) .

- Crystallography : Refine SHELXL parameters to address disorder in flexible ethoxyphenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.